Valeryl-4-hidroxivalsartán

Descripción general

Descripción

Synthesis Analysis

The synthesis of Valeryl-4-hydroxyvalsartan involves several key steps, including the initial formation of the valsartan precursor, followed by specific reactions leading to the introduction of the valeryl and hydroxy groups. An advanced method for the synthesis of valsartan, which could be extended to its metabolite Valeryl-4-hydroxyvalsartan, utilizes decarboxylative biaryl coupling. This method presents economic and ecological advantages by being more concise and avoiding stoichiometric amounts of expensive organometallic reagents (Goossen & Melzer, 2007).

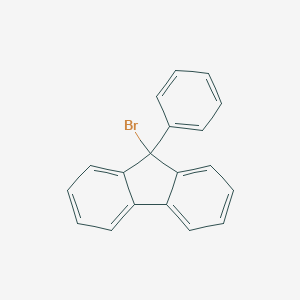

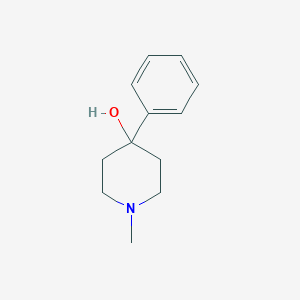

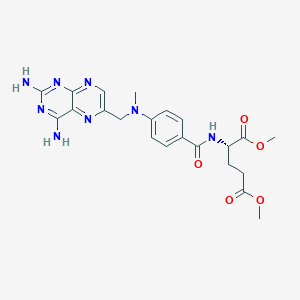

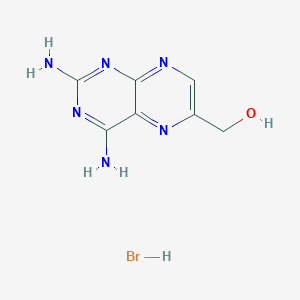

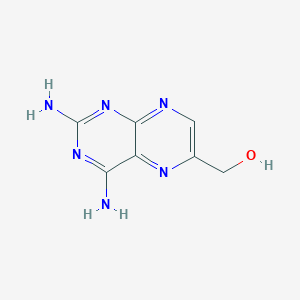

Molecular Structure Analysis

The molecular structure of Valeryl-4-hydroxyvalsartan is crucial for understanding its pharmacological activity. Structural analysis, particularly through techniques such as X-ray crystallography or NMR spectroscopy, provides insights into the conformational preferences and potential sites of interaction with biological targets. While specific studies on the molecular structure of Valeryl-4-hydroxyvalsartan are not readily available, structural analyses of similar compounds can offer valuable clues about its configuration and stability.

Chemical Reactions and Properties

Valeryl-4-hydroxyvalsartan may undergo various chemical reactions, particularly those relevant to its metabolism and pharmacological effects. The metabolism of valsartan to its hydroxy metabolite involves oxidative biotransformation, primarily facilitated by cytochrome P450 enzymes, indicating a complex interplay of chemical reactions leading to its formation and further metabolism (Nakashima et al., 2005).

Physical Properties Analysis

The physical properties of Valeryl-4-hydroxyvalsartan, such as solubility, melting point, and stability, are essential for its formulation and therapeutic application. Amorphous forms of valsartan, for instance, have been studied for their physicochemical properties, indicating differences in structural arrangement and hydrogen bonding that could influence the physical properties of its metabolites as well (Skotnicki et al., 2016).

Chemical Properties Analysis

The chemical properties of Valeryl-4-hydroxyvalsartan, including reactivity, stability, and interaction with biological molecules, play a crucial role in its pharmacodynamics and pharmacokinetics. Understanding these properties is essential for predicting its behavior in biological systems and its therapeutic efficacy. The process of identifying and characterizing impurities in crude valsartan preparations, for example, highlights the importance of chemical analysis in ensuring the quality and safety of the drug and its metabolites (Nie et al., 2006).

Aplicaciones Científicas De Investigación

Gestión de enfermedades cardiovasculares

Valeryl-4-hidroxivalsartán ha sido estudiado por sus efectos sobre las plaquetas humanas, que juegan un papel crucial en la patogénesis de las enfermedades vasculares. El compuesto y su fármaco progenitor, valsartán, han mostrado potencial en la inhibición de la agregación plaquetaria, un factor clave en el desarrollo de enfermedades cardiovasculares. Esta inhibición no es dependiente de la dosis y es más potente para this compound que para valsartán, lo que sugiere un posible mecanismo adicional para beneficios clínicos en la gestión de enfermedades cardiovasculares .

Actividad antihipertensiva

Como metabolito del valsartán, this compound puede contribuir a la actividad antihipertensiva de su compuesto progenitor. El valsartán es conocido por su especificidad en bloquear la unión de la angiotensina II al receptor AT1, que está implicado en la regulación de la presión arterial. El papel del metabolito en este proceso podría ser un área de interés para futuras investigaciones, particularmente en la comprensión de los efectos integrales del valsartán en el control de la presión arterial .

Progreso de la insuficiencia cardíaca crónica (ICC)

Las investigaciones sobre el valsartán han indicado su utilidad para ralentizar la progresión de la insuficiencia cardíaca crónica (ICC). Dado que this compound es un metabolito del valsartán, también puede desempeñar un papel en este efecto terapéutico. Los mecanismos exactos y la extensión de la participación del metabolito en el tratamiento de la ICC requieren una mayor investigación .

Inhibición de la activación plaquetaria

Se han evaluado los efectos in vitro de this compound sobre la activación plaquetaria, mostrando una inhibición significativa. Esto incluye una expresión reducida de los receptores y la actividad de las plaquetas de superficie, lo que podría traducirse en aplicaciones clínicas donde la activación plaquetaria necesita ser controlada, como en la prevención de eventos trombóticos .

Metabolismo y farmacocinética de fármacos

Comprender el metabolismo del valsartán a this compound es crucial para los estudios farmacocinéticos. Las propiedades del metabolito, como la solubilidad en agua, el logP y la estructura química, son esenciales para predecir su comportamiento en el cuerpo humano y optimizar los regímenes de dosificación para el valsartán .

Química analítica y espectroscopia

La estructura y las propiedades químicas de this compound lo convierten en un tema de interés en la química analítica. Sus espectros predichos, incluidos GC-MS y LC-MS/MS, son valiosos para desarrollar métodos para detectar y cuantificar el compuesto en muestras biológicas, lo que es importante para el seguimiento de fármacos y la investigación .

Mecanismo De Acción

Target of Action

Valeryl-4-hydroxyvalsartan, also known as 4-hydroxy valsartan, primarily targets the angiotensin II receptor type 1 (AT1) . The AT1 receptor is found in many tissues, including vascular smooth muscle and the adrenal gland . It plays a crucial role in the regulation of blood pressure and fluid balance .

Mode of Action

4-hydroxy valsartan acts as an angiotensin II receptor blocker (ARB) . It selectively inhibits the binding of angiotensin II to the AT1 receptor . This prevents angiotensin II from exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Pharmacokinetics

Approximately 20% of a single dose is recovered as metabolites . The primary metabolite, accounting for about 9% of the dose, is valeryl-4-hydroxy valsartan . In vitro metabolism studies involving recombinant CYP 450 enzymes indicated that the CYP 2C9 isoenzyme is responsible for the formation of valeryl-4-hydroxy valsartan .

Result of Action

The action of 4-hydroxy valsartan leads to a reduction in blood pressure and has a protective effect on the heart . It improves cardiac function, reduces afterload, increases cardiac output, and prevents ventricular hypertrophy and remodeling . It is commonly used for the management of hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .

Propiedades

IUPAC Name |

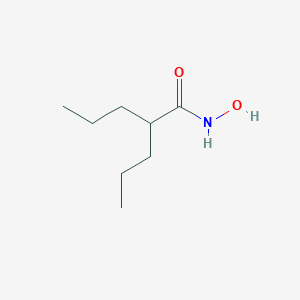

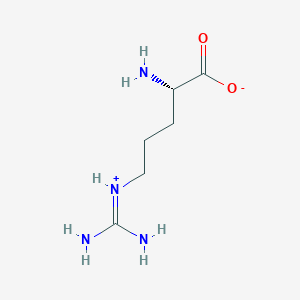

(2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQZMPILLPFKC-XLDIYJRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188259-69-0 | |

| Record name | Valeryl-4-hydroxyvalsartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188259690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALERYL-4-HYDROXYVALSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N891C54AXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between Valsartan and 4-hydroxy Valsartan?

A1: 4-hydroxy Valsartan (also known as Valeryl-4-hydroxyvalsartan) is a minor, pharmacologically inactive metabolite of the antihypertensive drug Valsartan. [] It is formed by oxidative biotransformation of Valsartan in the body. []

Q2: How does Valsartan exert its antihypertensive effects?

A2: Valsartan selectively blocks angiotensin II binding to the AT1 receptor. [] This blockade prevents the vasoconstrictive effects of angiotensin II, ultimately leading to blood pressure reduction.

Q3: What is the significance of the platelet inhibiting properties of Valsartan and 4-hydroxy Valsartan?

A4: Platelet activation plays a crucial role in the pathogenesis of vascular disease. [] The observed platelet inhibition by Valsartan and 4-hydroxy Valsartan, independent of their AT1 receptor blocking activity, might contribute to the clinical benefits of Valsartan in patients with cardiovascular disease. [, , ] Further research is needed to confirm this hypothesis.

Q4: How potent is 4-hydroxy Valsartan in inhibiting platelets compared to Valsartan?

A5: Research suggests that 4-hydroxy Valsartan might be a more potent inhibitor of platelet activity than Valsartan in the therapeutic range. [] This finding highlights the potential of 4-hydroxy Valsartan as a possible therapeutic agent targeting platelet aggregation.

Q5: How is 4-hydroxy Valsartan eliminated from the body?

A6: Similar to Valsartan, 4-hydroxy Valsartan is primarily eliminated through fecal excretion, suggesting biliary excretion as the main clearance mechanism. []

Q6: Are there specific analytical methods to measure 4-hydroxy Valsartan levels?

A7: Yes, researchers have developed and validated SPE-HPLC-UV-fluorescence methods for the simultaneous determination of Valsartan and 4-hydroxy Valsartan in human plasma samples. [, ] These methods offer a sensitive and specific way to quantify these compounds in biological samples.

Q7: What is the potential therapeutic application of 4-hydroxy Valsartan based on its platelet-inhibiting properties?

A8: 4-hydroxy Valsartan, due to its potent platelet-inhibiting properties, holds potential as a therapeutic agent for conditions where platelet aggregation plays a key role. [] This includes, but is not limited to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)

![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)